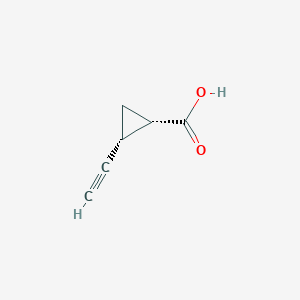
(1S,2R)-2-Ethynylcyclopropane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-Ethynylcyclopropane-1-carboxylic acid is a chiral compound with a unique three-dimensional structure. It is a member of the cyclopropane family, characterized by a three-membered ring structure. The compound’s stereochemistry is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Ethynylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . The reaction conditions often include the use of catalysts such as VO(acac)2 to enhance chemoselectivity .
Industrial Production Methods
Industrial production of (1S,2R)-2-Ethynylcyclopropane-1-carboxylic acid may involve large-scale cyclopropanation reactions using diazo compounds or other carbene sources. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
(1S,2R)-2-Ethynylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the ethynyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce ethyl-substituted cyclopropanes.
科学的研究の応用
(1S,2R)-2-Ethynylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,2R)-2-Ethynylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid: Similar in structure but with a bromine atom instead of an ethynyl group.
(1S,2R)-2-Methoxycarbonylcyclopropane-1-carboxylic acid: Contains a methoxycarbonyl group instead of an ethynyl group.
Uniqueness
(1S,2R)-2-Ethynylcyclopropane-1-carboxylic acid is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other cyclopropane derivatives and makes it valuable for specific applications in research and industry.
特性
分子式 |
C6H6O2 |
|---|---|
分子量 |
110.11 g/mol |
IUPAC名 |
(1S,2R)-2-ethynylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8)/t4-,5+/m1/s1 |
InChIキー |
WAOURCILMTVHBE-UHNVWZDZSA-N |
異性体SMILES |
C#C[C@@H]1C[C@@H]1C(=O)O |
正規SMILES |
C#CC1CC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13062638.png)

![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13062643.png)
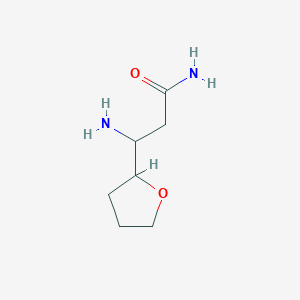
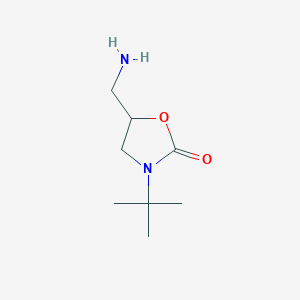

![5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde](/img/structure/B13062676.png)
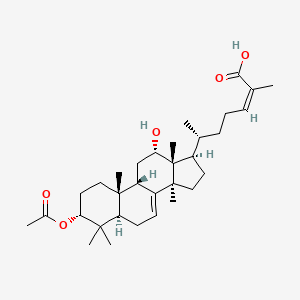

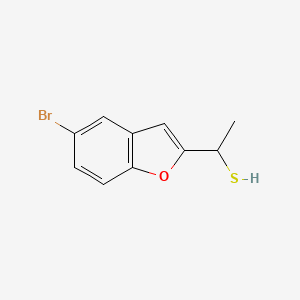
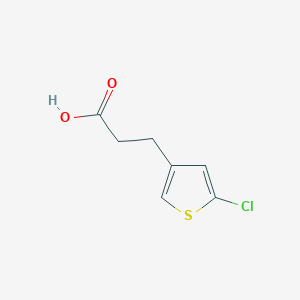
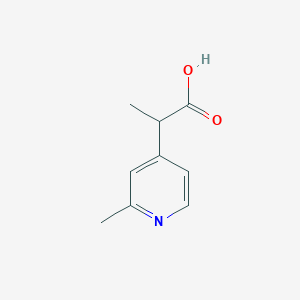
![[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B13062725.png)
![7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13062736.png)
